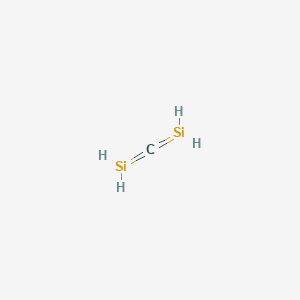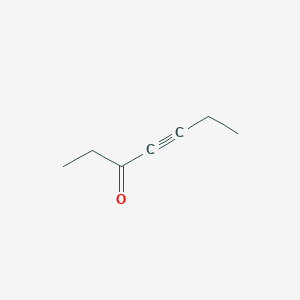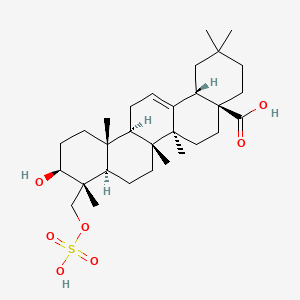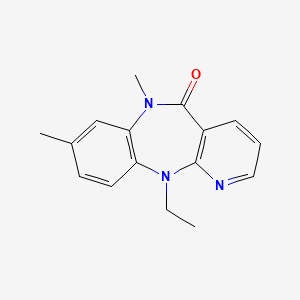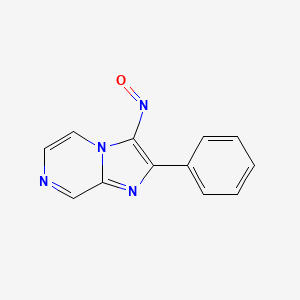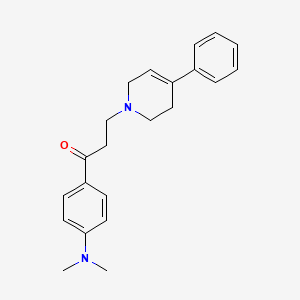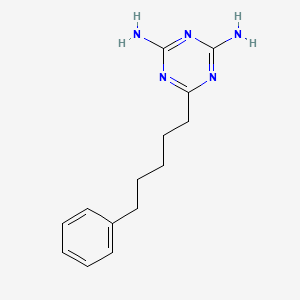
2-(Acetylamino)-3-(benzyloxy)-4-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Acetylamino)-3-(benzyloxy)-4-methylbenzoic acid is an organic compound with a complex structure that includes an acetylamino group, a benzyloxy group, and a methyl group attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)-3-(benzyloxy)-4-methylbenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amino group.
Acetylation: Introduction of the acetyl group to the amino group.
Benzyloxylation: Introduction of the benzyloxy group.
Methylation: Introduction of the methyl group.
Carboxylation: Introduction of the carboxylic acid group.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(Acetylamino)-3-(benzyloxy)-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of chemical bonds with the addition of water.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the benzyloxy group may yield a benzaldehyde derivative, while hydrolysis of the acetylamino group may yield an amino acid derivative.
科学的研究の応用
2-(Acetylamino)-3-(benzyloxy)-4-methylbenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Acetylamino)-3-(benzyloxy)-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The acetylamino group may interact with enzymes or receptors, while the benzyloxy group may enhance the compound’s binding affinity and specificity. The methyl group may influence the compound’s solubility and stability.
類似化合物との比較
Similar Compounds
2-(Acetylamino)-3-(methoxy)-4-methylbenzoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
2-(Amino)-3-(benzyloxy)-4-methylbenzoic acid: Similar structure but without the acetyl group.
2-(Acetylamino)-3-(benzyloxy)-4-ethylbenzoic acid: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
2-(Acetylamino)-3-(benzyloxy)-4-methylbenzoic acid is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
4560-43-4 |
|---|---|
分子式 |
C17H17NO4 |
分子量 |
299.32 g/mol |
IUPAC名 |
2-acetamido-4-methyl-3-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C17H17NO4/c1-11-8-9-14(17(20)21)15(18-12(2)19)16(11)22-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,19)(H,20,21) |
InChIキー |
JLCMOHOGRGMOEG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)C(=O)O)NC(=O)C)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



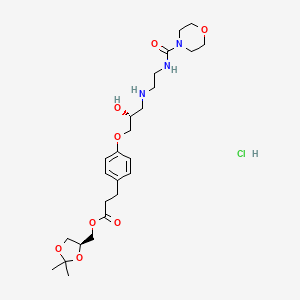
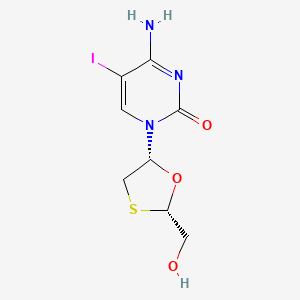

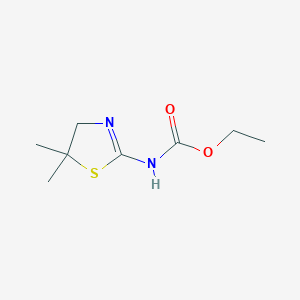
![[2-(Heptanoyloxymethyl)-2-[[2-(3-methylbutanoyloxymethyl)-2-(nonanoyloxymethyl)-3-pentanoyloxypropoxy]methyl]-3-octanoyloxypropyl] decanoate](/img/structure/B12794545.png)
